3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol
Overview
Description
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol is a heterocyclic compound with a molecular formula of C7H5N3O3 and a molecular weight of 179.13 g/mol . This compound is characterized by a pyrrolo[3,2-b]pyridine core structure with a nitro group at the 3-position and a hydroxyl group at the 6-position. It is used primarily in research and development settings due to its unique chemical properties.
Preparation Methods
The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol can be achieved through various synthetic routes. One common method involves the nitration of pyridine derivatives using nitric acid or nitrogen dioxide in the presence of a solvent . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the nitration process. Industrial production methods may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Substitution: The hydroxyl group at the 6-position can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and electrophiles such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol can be compared with other similar compounds, such as:
3-nitro-1H-pyrrolo[3,2-c]pyridin-6-ol: This compound has a similar structure but differs in the position of the nitro group, which can lead to different chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds exhibit different biological activities, such as antibacterial and antiviral properties, due to variations in their core structures.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-4-1-5-7(9-2-4)6(3-8-5)10(12)13/h1-3,8,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXGLZKFYWBJLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287571 | |
Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-36-5 | |
Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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